2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining a pyrazolo[1,5-a]pyrimidine moiety with a benzenesulfonamide group, making it of significant interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine core have been reported to target cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle progression and is often dysregulated in tumor cells .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting cell cycle progression . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2 .
Pharmacokinetics
Compounds with a similar pyrazolo[1,5-a]pyrimidine core have been reported to have significant photophysical properties, suggesting potential bioavailability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
It is known that the photophysical properties of similar compounds can be tuned by modifying the structure, suggesting that the compound’s action could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide are largely defined by its interactions with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CDK2, thereby inhibiting its activity . This results in alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
It has been observed to exert significant cytotoxic effects over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonamide group is then introduced via sulfonation reactions, often using chlorosulfonic acid or sulfur trioxide as sulfonating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly affecting the pyrazolo[1,5-a]pyrimidine moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
2,4-Dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the pyrazolo[1,5-a]pyrimidine moiety, making it less effective in certain biological applications.
N-(Pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide: Similar structure but without the dichloro and methyl substitutions, which can affect its reactivity and binding properties.
Uniqueness
The presence of both the pyrazolo[1,5-a]pyrimidine and the dichloro-methyl substituted benzenesulfonamide groups in 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide provides a unique combination of properties that enhance its effectiveness in various applications. This dual functionality allows for more versatile interactions with biological targets and materials.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2S/c1-8-4-12(11(15)5-10(8)14)22(20,21)18-9-6-16-13-2-3-17-19(13)7-9/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFBLOVXGOJJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.